Technical Whitepaper: Methyl 2-amino-6-methylisonicotinate
Technical Whitepaper: Methyl 2-amino-6-methylisonicotinate
A Versatile Scaffold for Kinase Inhibitor & Heterocyclic Drug Discovery
Executive Summary
Methyl 2-amino-6-methylisonicotinate (CAS: 1029128-50-4) represents a high-value pharmacophore scaffold in modern medicinal chemistry. Distinguished by its 2-aminopyridine core—a privileged motif for ATP-competitive kinase inhibition—and an orthogonal ester handle at the C4 position, this molecule serves as a critical building block for fragment-based drug design (FBDD). This guide provides a comprehensive technical analysis of its structural properties, validated synthesis pathways, and applications in the development of PI3K and CCR3 inhibitors.
Part 1: Chemical Identity & Structural Analysis[1]
The molecule is an isonicotinic acid derivative characterized by a donor-acceptor motif ideal for hydrogen bonding within enzyme active sites.
Table 1: Chemical Specification
| Parameter | Detail |
| IUPAC Name | Methyl 2-amino-6-methylpyridine-4-carboxylate |
| CAS Number | 1029128-50-4 |
| Molecular Formula | C₈H₁₀N₂O₂ |
| Molecular Weight | 166.18 g/mol |
| Appearance | White to light brown crystalline solid |
| Solubility | Soluble in DMSO, MeOH, DCM; low solubility in water |
| pKa (Calc.) | ~7.4 (Pyridine N), ~14 (Amine) |
| SMILES | COC(=O)C1=CC(C)=NC(N)=C1 |
Structural Pharmacophore Analysis
The 2-amino-6-methylisonicotinate structure offers three distinct vectors for chemical elaboration:
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C2-Amino Group: A classic hydrogen bond donor, essential for "hinge binding" in kinase domains.
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C4-Ester: An electrophilic handle for cyclization or linker attachment.
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C6-Methyl Group: Provides steric bulk to induce conformational selectivity or fill hydrophobic pockets (e.g., the "gatekeeper" region in kinases).
Figure 1: Pharmacophore vectors of Methyl 2-amino-6-methylisonicotinate.[1]
Part 2: Synthetic Pathways[3][5]
Synthesizing this scaffold with high regioselectivity is challenging due to the potential for isomer formation (nicotinate vs. isonicotinate). The most robust industrial route utilizes a "One-Pot" activation-amination sequence starting from the 2-hydroxy precursor.
Primary Route: Activation of 2-Hydroxy-6-methylisonicotinic Acid
This method avoids the isolation of unstable chlorinated intermediates, improving safety and yield.
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Starting Material: 2-Hydroxy-6-methylisonicotinic acid (or its tautomer, 2-pyridone).
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Activation: Treatment with methanesulfonyl chloride (MsCl) or POCl₃ converts the hydroxyl group into a leaving group (mesylate or chloride).
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Amination: Nucleophilic aromatic substitution (SₙAr) using an ammonia source (e.g., ammonium acetate) installs the amine.
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Esterification: Acid-catalyzed reaction with methanol yields the final product.
Figure 2: Step-wise synthesis workflow from the hydroxy-acid precursor.
Part 3: Experimental Protocol (Bench-Scale)
Note: This protocol is a synthesized standard procedure based on the "one-pot" methodology described in patent literature (e.g., WO2012045803).
Objective: Synthesis of Methyl 2-amino-6-methylisonicotinate from 2-amino-6-methylisonicotinic acid.
Reagents:
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2-Amino-6-methylisonicotinic acid (1.0 eq)[2]
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Methanol (Solvent/Reagent, excess)
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Sulfuric Acid (H₂SO₄, conc., catalytic to stoichiometric)
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Sodium Bicarbonate (NaHCO₃, sat. aq.)
Procedure:
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Setup: Charge a round-bottom flask with 2-amino-6-methylisonicotinic acid (e.g., 5.0 g).
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Solvation: Add anhydrous Methanol (50 mL). The solid may not dissolve completely at room temperature.
-
Catalysis: Cool the mixture to 0°C in an ice bath. Dropwise add concentrated H₂SO₄ (3.0 mL) to control the exotherm.
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Reflux: Equip with a reflux condenser and heat the mixture to reflux (approx. 65°C) for 6–12 hours. Monitor by TLC (System: 5% MeOH in DCM) or LC-MS.
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Checkpoint: The starting acid should disappear, and a less polar spot (ester) should appear.
-
-
Workup:
-
Isolation: Separate the organic layer. Extract the aqueous layer 2x with EtOAc. Combine organics, dry over Na₂SO₄, filter, and concentrate.
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Purification: If necessary, recrystallize from EtOAc/Hexane or purify via silica gel chromatography (Gradient: 0-50% EtOAc in Hexane).
Part 4: Applications in Drug Discovery
1. Kinase Inhibition (PI3K & mTOR)
The 2-amino-6-methylpyridine moiety is a bioisostere of the adenine ring of ATP.
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Mechanism: The pyridine nitrogen accepts a hydrogen bond from the kinase hinge region backbone amide, while the C2-amino group donates a hydrogen bond to the backbone carbonyl.
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Selectivity: The C6-methyl group can clash with bulky gatekeeper residues in certain kinases, providing a filter for selectivity (e.g., sparing kinases with smaller gatekeeper pockets).
2. CCR3 Antagonists
The scaffold is used to synthesize antagonists for the Chemokine Receptor 3 (CCR3), a target for asthma and allergic rhinitis. The ester group allows for the attachment of lipophilic tails or solubilizing groups essential for GPCR binding.
3. Heterocyclic Synthesis
The adjacent amino and ester groups allow for facile ring closure to form bicyclic systems:
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Imidazo[1,2-a]pyridines: Reaction with alpha-haloketones.
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Pyrido[2,3-d]pyrimidines: Reaction with formamide or urea derivatives.
Part 5: Safety & References
Hazard Classification (GHS):
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H315: Causes skin irritation.
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H319: Causes serious eye irritation.
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H335: May cause respiratory irritation.
Handling: Handle in a fume hood with nitrile gloves and safety glasses. Avoid dust formation.
References
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Benchchem. Methyl 2-amino-6-methylisonicotinate Product Analysis and Applications.Link
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Google Patents. WO2012045803A1: Co-crystals and salts of CCR3-inhibitors. (Describes the use of the ester as a key intermediate). Link
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PubChem. Methyl 2-amino-6-methylpyridine-4-carboxylate (Compound Summary).Link
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ChemicalBook. 2-Amino-6-methylpyridine Properties and PI3K Inhibition.Link
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ChemSynthesis. Synthesis and properties of 2-amino-6-methylisonicotinic acid.Link
Sources
- 1. CN106458908B - The manufacturing method of 2- amino -6- methylnicotinic acids - Google Patents [patents.google.com]
- 2. 2-AMino-6-MethylisonicotinicacidMethylester | 1029128-50-4 [chemicalbook.com]
- 3. rsc.org [rsc.org]
- 4. EP3162796A1 - Method for producing 2-amino-6-methylnicotinic acid - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
